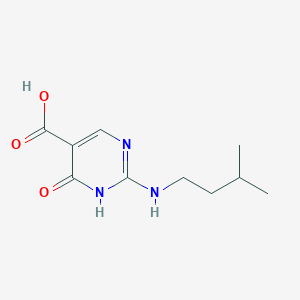

2-(Isopentylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-methylbutylamino)-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-6(2)3-4-11-10-12-5-7(9(15)16)8(14)13-10/h5-6H,3-4H2,1-2H3,(H,15,16)(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVDWOGMSNWVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=NC=C(C(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of isopentylamine with a suitable pyrimidine precursor, followed by oxidation and carboxylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Isopentylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Isopentylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isopentylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-(isopentylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, their inhibitory activities, and structural differences:

Key Findings from Comparative Studies

Potency vs. Febuxostat: The compound 2-(3-cyano-4-isopentyloxyphenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid (IC₅₀ = 0.024 μM) exhibits comparable activity to febuxostat (IC₅₀ = 0.0236 μM), highlighting the importance of the isopentyloxy group in enhancing hydrophobic interactions within the XO subpocket . Derivatives with tetrazol-1-yl groups (e.g., 2-[4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid) achieve IC₅₀ values as low as 28.8 nM, surpassing febuxostat in some cases .

Impact of Substituents: Alkyl Chain Length: Longer alkyl chains (e.g., isopentyl) improve binding affinity due to enhanced van der Waals interactions with the hydrophobic XO subpocket. Shorter chains (e.g., ethyl or cyclopropylmethyl) show reduced potency . Electron-Withdrawing Groups: Substituents like cyano or tetrazol-1-yl at position 3 of the phenyl ring increase electron density, stabilizing interactions with Arg880 and Glu802 .

Mechanistic Differences: Unlike febuxostat (a non-competitive inhibitor), 2-(isopentylamino)-based analogs often act as mixed-type inhibitors, binding to both the active site and a secondary hydrophobic pocket .

Structural Flexibility :

- Replacement of the pyrimidine core with imidazole (as in earlier analogs) reduces activity, confirming the necessity of the 6-oxo-1,6-dihydropyrimidine scaffold for optimal XO inhibition .

Biological Activity

2-(Isopentylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 218.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator of certain receptors, influencing neurotransmission and other cellular signaling pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of dihydropyrimidine compounds exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be thoroughly investigated.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential therapeutic role in inflammatory diseases.

- Cytotoxic Effects : Some studies indicate that related compounds possess cytotoxic properties against cancer cell lines, suggesting that this compound may also exhibit selective toxicity towards tumor cells.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of related compounds. For instance, derivatives of dihydropyrimidines have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specific IC50 values (concentration required to inhibit 50% of cell viability) have been reported in related studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 12.5 |

| Compound B | MCF7 | 8.0 |

| This compound | TBD | TBD |

Animal Studies

Animal models are crucial for understanding the pharmacodynamics and pharmacokinetics of compounds. Research involving similar dihydropyrimidine derivatives has indicated potential therapeutic effects in models of epilepsy and neurodegenerative diseases. The administration routes and dosages vary significantly across studies, impacting the observed efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Isopentylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between substituted pyrimidine precursors and isopentylamine under acidic or reflux conditions. For example, similar dihydropyrimidine derivatives are synthesized by reacting 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid esters with amines, followed by hydrolysis of the ester group to yield the carboxylic acid .

- Key Variables : Reaction temperature (e.g., reflux vs. ambient), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Ethanol or DMF are common solvents, while catalytic acids (e.g., HCl) accelerate condensation .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, NH stretching of isopentylamino group ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks for the pyrimidine ring protons (δ 6.5–8.5 ppm) and isopentyl chain (δ 1.0–1.5 ppm for methyl groups) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, with fragmentation patterns indicating loss of CO₂ (44 Da) from the carboxylic acid group .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

- Methodology :

- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >6 mm suggest activity .

- MIC Determination : Use broth microdilution (e.g., 96-well plates) with concentrations ranging from 1–256 µg/mL. Activity is often pH-dependent due to the carboxylic acid group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity, and what computational tools validate these trends?

- Methodology :

- SAR Studies : Compare analogs with alkyl vs. aryl substitutions on the pyrimidine ring. For example, replacing isopentylamino with phenyl groups may enhance lipophilicity and membrane penetration but reduce solubility .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental bioactivity .

Q. How can contradictory antimicrobial data (e.g., variable MIC values across studies) be resolved?

- Analysis Framework :

- Strain-Specific Effects : Test against clinical vs. reference strains (e.g., methicillin-resistant S. aureus vs. ATCC 25923) .

- Media Composition : Adjust pH to 6.5–7.5 to stabilize the carboxylic acid’s ionization state. Nutrient-rich media (e.g., Mueller-Hinton) may mask activity due to protein binding .

Q. What biochemical pathways or enzyme targets are plausible for this compound, and how can inhibition assays be designed?

- Methodology :

- Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) or thymidylate synthase using spectrophotometric assays (e.g., NADPH oxidation at 340 nm for DHFR) .

- Molecular Docking : Use AutoDock Vina to model interactions with DHFR’s active site. Prioritize residues like Asp27 and Leu28 for hydrogen bonding with the carboxylic acid group .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Methodology :

- Prodrug Synthesis : Convert the carboxylic acid to methyl esters or amides for enhanced permeability, followed by in vivo hydrolysis .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to create co-crystals with improved dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.